Retigabin-Dihydrochlorid
Übersicht
Beschreibung
Es wurde von Valeant Pharmaceuticals und GlaxoSmithKline entwickelt und 2011 von der Europäischen Arzneimittel-Agentur und der US-amerikanischen Food and Drug Administration zugelassen . Retigabin-Dihydrochlorid wirkt durch Aktivierung einer bestimmten Familie spannungsgesteuerter Kaliumkanäle im Gehirn, was es unter den Antiepileptika einzigartig macht .
Wissenschaftliche Forschungsanwendungen
Retigabin-Dihydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Epilepsiebehandlung: Es wird hauptsächlich als Antiepileptikum zur Behandlung von fokalen Anfällen eingesetzt.
Neuropathische Schmerzen: Retigabin hat in Tiermodellen für neuropathische Schmerzen eine Wirksamkeit bei der Linderung von schmerzartigen Verhaltensweisen gezeigt.
Wirkmechanismus
This compound wirkt durch selektive Aktivierung spannungsabhängiger Kaliumkanäle, insbesondere Kv7.2-Kv7.5 . Diese Kanäle erzeugen den M-Strom, einen subschwelligen Kaliumstrom, der das Membranpotenzial stabilisiert und die neuronale Erregbarkeit kontrolliert . Durch die Öffnung dieser Kanäle reduziert Retigabin die neuronale Erregbarkeit und verhindert das Auftreten von Anfällen .
Wirkmechanismus
Target of Action
Retigabine Dihydrochloride primarily targets the KCNQ2 and KCNQ3 voltage-activated potassium channels in the brain . These channels are crucial for generating the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .
Mode of Action
Retigabine Dihydrochloride acts as a neuronal KCNQ/Kv7 potassium channel opener . It enhances the activity of these channels, particularly the neuronal KCNQ channels KCNQ2-KCNQ5 . This interaction results in the opening of these channels, leading to hyperpolarization and reduced high-frequency action potential firing .
Biochemical Pathways
The activation of KCNQ2 and KCNQ3 channels by Retigabine Dihydrochloride leads to the generation of M-type potassium currents. These currents are subthreshold voltage-gated K+ currents that serve to stabilize the membrane potential and control neuronal excitability . Therefore, M-type potassium currents can effectively inhibit abnormal neuronal discharge, playing an important role in regulating the excitability of brain neurons associated with epilepsy .
Pharmacokinetics
Retigabine Dihydrochloride is rapidly absorbed and distributed, with an oral bioavailability of 60% . It has a high volume of distribution of approximately 6.2 L/kg . The elimination half-life is 8 hours (mean), ranging from 7 to 11 hours . The compound is primarily excreted via the kidneys (84%) .
Result of Action
The activation of KCNQ2 and KCNQ3 channels by Retigabine Dihydrochloride leads to the stabilization of the membrane potential and control of neuronal excitability . This results in the inhibition of abnormal neuronal discharge, which is crucial in conditions such as epilepsy .
Biochemische Analyse
Biochemical Properties
Retigabine Dihydrochloride acts by opening neuronal KV7.2–7.5 (formerly KCNQ2–5) voltage-activated K+ channels . These channels, primarily KV7.2/7.3, enable the generation of the M-current, a sub-threshold K+ current that serves to stabilize the membrane potential and control neuronal excitability . This property of Retigabine Dihydrochloride allows it to effectively inhibit abnormal neuronal discharge .
Cellular Effects
Retigabine Dihydrochloride has been shown to have a broad-spectrum of activity in animal models of electrically-induced (amygdala-kindling, maximal electroshock) and chemically-induced (pentylenetetrazole, picrotoxin, NMDA) epileptic seizures . It also has been reported to relieve pain-like behaviors (hyperalgesia and allodynia) in animal models of neuropathic pain .
Molecular Mechanism
The molecular mechanism of Retigabine Dihydrochloride involves the opening of neuronal KV7.2–7.5 voltage-activated K+ channels . This action stabilizes the open conformation of the KCNQ2 or KCNQ3 channel and modulates the M-current . On an atomic scale, the amide group in the carbamate and the amino group in the 2-aminophenyl moiety of Retigabine Dihydrochloride are identified as key interaction sites .
Temporal Effects in Laboratory Settings
Retigabine Dihydrochloride is rapidly absorbed and distributed, with an oral bioavailability of 60% and a high volume of distribution of approximately 6.2 L/kg . It has a terminal half-life of 8 to 11 hours . Retigabine Dihydrochloride is hygroscopic, as medium to long-term storage (several months or longer) at –18°C (with presumed freeze-thawing) produces significant amounts of the ring-closed product .
Dosage Effects in Animal Models
In animal models, Retigabine Dihydrochloride has been shown to reduce unconditioned anxiety-like behaviors when assessed in the mouse marble burying test and zero maze . The effects of Retigabine Dihydrochloride vary with different dosages, and it has been reported to have more potent and effective anticonvulsant effects in an acute seizure model in mice .
Metabolic Pathways
Retigabine Dihydrochloride is metabolized in the liver through glucuronidation and acetylation . Cytochrome P450 (CYP) is not involved in its metabolism . The drug is excreted primarily through the kidneys (84%) .
Transport and Distribution
Retigabine Dihydrochloride is quickly absorbed and reaches maximum plasma concentrations between half an hour and 2 hours after a single oral dose . It has a moderately high oral bioavailability (50–60%), a high volume of distribution (6.2 L/kg), and a terminal half-life of 8 to 11 hours .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the voltage-gated potassium channels (KCNQ2–5) are located .
Vorbereitungsmethoden
Retigabin-Dihydrochlorid wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Herstellung der freien Base, die dann in das Dihydrochloridsalz umgewandelt wird. Der Syntheseweg umfasst in der Regel die folgenden Schritte :
Bildung des Zwischenprodukts: Die Synthese beginnt mit der Reaktion von 2-Amino-4-(4-Fluorbenzylamino)phenol mit Ethylchlorformiat unter Bildung des Zwischenprodukts Ethyl-N-(2-Amino-4-(4-Fluorbenzylamino)phenyl)carbamat.
Umwandlung in die freie Base: Das Zwischenprodukt wird dann mit einer Base behandelt, um die freie Base von Retigabin zu erhalten.
Bildung des Dihydrochloridsalzes: Schließlich wird die freie Base mit Salzsäure umgesetzt, um this compound zu bilden.
Analyse Chemischer Reaktionen
Retigabin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Retigabin kann bei Kontakt mit Luft während der Solubilisierung als freie Base oxidiert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Fluorbenzyl-Gruppen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Basen zur Deprotonierung und Säuren zur Salzbildung. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die freie Base und das Dihydrochloridsalz von Retigabin .
Vergleich Mit ähnlichen Verbindungen
Retigabin-Dihydrochlorid ist unter den Antiepileptika aufgrund seines Wirkmechanismus als Kaliumkanalöffner einzigartig . Ähnliche Verbindungen umfassen:
Linopirdin: Ein KCNQ-Blocker, der strukturelle Ähnlichkeiten mit Retigabin aufweist.
XE-991: Ein weiterer KCNQ-Blocker mit ähnlicher chemischer Struktur.
Im Vergleich zu diesen Verbindungen macht die Fähigkeit von Retigabin, Kaliumkanäle zu aktivieren, und seine Breitbandaktivität in Tiermodellen für Epilepsie und neuropathische Schmerzen es zu einem einzigartigen und wertvollen therapeutischen Mittel .
Biologische Aktivität
Retigabine dihydrochloride, also known as ezogabine, is an antiepileptic drug primarily recognized for its ability to modulate voltage-gated potassium channels, specifically the Kv7.2–7.5 subfamily. This compound has garnered attention due to its unique mechanism of action, which differentiates it from traditional antiepileptic medications. The following sections provide a comprehensive overview of the biological activity of retigabine, including its pharmacodynamics, efficacy in clinical settings, and emerging research findings.
Retigabine enhances potassium (K+) currents through Kv7 channels, leading to hyperpolarization of neuronal membranes and a reduction in excitability. This modulation is crucial in controlling seizure activity and has implications for treating various neurological conditions.
- Kv7 Channel Activation : Retigabine acts as a positive allosteric modulator of Kv7.2 and Kv7.3 channels, facilitating K+ conductance and shifting the voltage-dependent activation to more hyperpolarized potentials .
- Additional Interactions : It also exhibits weak inhibitory effects on sodium and calcium channels and interacts with GABA receptors, contributing to its antiepileptic properties .
Pharmacokinetics
Retigabine is characterized by the following pharmacokinetic properties:
- Bioavailability : Approximately 50–60% when administered orally.
- Metabolism : Primarily metabolized through N-glucuronidation and N-acetylation, resulting in inactive metabolites.
- Protein Binding : About 80% bound to plasma proteins.
- Half-life : Ranges from 8 to 11 hours .
Clinical Efficacy
Retigabine has been evaluated in various clinical trials, particularly for its efficacy as an adjunctive therapy for partial-onset seizures.
- Seizure Frequency Reduction : Placebo-controlled trials reported a reduction in seizure frequency by 23.4% to 44.3%, with responder rates varying from 23.2% to 47% depending on dosage .
- Adverse Effects : Common side effects include dizziness, fatigue, confusion, and urinary tract infections, with blue-gray skin discoloration noted as a rare but significant adverse effect .
Research Findings
Recent studies have expanded the understanding of retigabine's biological activity beyond epilepsy treatment.
Case Studies
- Cocaine Self-Administration : A study demonstrated that retigabine reduces the motivation for cocaine self-administration in rats, suggesting potential applications in treating substance use disorders. The compound decreased dopamine release from mesencephalic dopaminergic neurons and reduced locomotor activity induced by psychostimulants .
- Cardiovascular Effects : Research indicated that retigabine influences cardiovascular responses by modulating vascular regulation through Kv7 channels. In conscious rat models, retigabine administration affected heart rate and blood pressure responses under hypertensive conditions .
Data Summary
The following table summarizes key findings related to retigabine's biological activity:
Parameter | Details |
---|---|
Mechanism of Action | Kv7 channel activation; enhances K+ conductance |
Bioavailability | 50–60% |
Half-life | 8–11 hours |
Common Side Effects | Dizziness, confusion, urinary tract infections |
Efficacy in Seizures | 23.4% - 44.3% reduction in seizure frequency |
Research Applications | Reduces cocaine self-administration; affects cardiovascular responses |
Eigenschaften
IUPAC Name |
ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFOWNASITQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164616 | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-13-8 | |
Record name | Ezogabine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezogabine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZOGABINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.